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Compound of Interest

Compound Name: (Rac)-Lartesertib

Cat. No.: B10831616

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of
(Rac)-Lartesertib (also known as Lartesertib or M4076), a potent and selective Ataxia
Telangiectasia Mutated (ATM) kinase inhibitor, in various mouse models. The provided
protocols are based on preclinical studies and are intended to guide the design and execution
of in vivo experiments.

Mechanism of Action

Lartesertib is an orally bioavailable ATP-competitive inhibitor of ATM kinase.[1] ATM plays a
crucial role in the DNA damage response (DDR) pathway by detecting DNA double-strand
breaks (DSBs) and initiating downstream signaling to activate cell cycle checkpoints and DNA
repair.[2] By inhibiting ATM, Lartesertib prevents the repair of damaged DNA in cancer cells,
leading to apoptosis and sensitizing them to DNA-damaging agents like radiotherapy and
certain chemotherapies.[1][2][3]

Signaling Pathway of Lartesertib
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Caption: Lartesertib inhibits ATM kinase, disrupting DNA repair and promoting apoptosis.

Quantitative Data Summary

The following tables summarize the dosing regimens and outcomes from various preclinical

studies using Lartesertib in mouse models.

Table 1: (Rac)-Lartesertib Dosing Regimens in Mouse Xenograft Models
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Combinat . Administr .
Mouse Cancer . Larteserti . Dosing Referenc
ion ation
Model Type b Dosage Schedule e
Agent(s) Route
Head and
Neck lonizing )
FaDu o Once daily
Squamous  Radiation 25 mg/kg Oral ) [3]
Xenograft with IR
Cell (IR)
Carcinoma
With
Non-Small lonizing fractionate
NCI-H1975 o Not
Cell Lung Radiation - Oral d [3]
Xenograft specified )
Cancer (IR) radiotherap
y
Once daily
for 4 days
following a
SW620 Colorectal ) 10, 25, and single
Irinotecan Oral . [3]
Xenograft Cancer 50 mg/kg irinotecan
dose,
repeated
for 3 cycles
) ) M4344 Once daily
MiaPaCa-2  Pancreatic 50 or 100
(ATR Oral throughout  [4]
Xenograft Cancer S mg/kg
inhibitor) the study
Acute M4344 Once daily
MV4.11 _ 50 or 100
Myeloid (ATR Oral throughout  [4]
Xenograft ] S mg/kg
Leukemia inhibitor) the study
Triple-
M4344
TNBC PDX Negative ) )
(ATR 50 mg/kg Oral Twice daily  [5]
Models Breast A
inhibitor)
Cancer
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Tuvusertib
MC-38 Colorectal Not Not Not
. (ATR -~ g g [6]
Syngeneic Cancer S specified specified specified
inhibitor)

Table 2: Summary of Preclinical Efficacy of Lartesertib in Mouse Models
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Mouse Model

Combination
Therapy

Outcome

Reference

FaDu Xenograft

lonizing Radiation

Complete tumor
regression at 25
mg/kg Lartesertib with
a 6-week fractionated

radiotherapy regimen.

[3]

SW620 Xenograft

Irinotecan

Dose-dependent
enhancement of

antitumor efficacy.

[3]

MiaPaCa-2 Xenograft

M4344 (ATR inhibitor)

Combination of 100
mg/kg Lartesertib and
10 mg/kg M4344
resulted in complete
tumor growth
inhibition.

[417]

MV4.11 Xenograft

M4344 (ATR inhibitor)

Combination
treatment led to
almost complete

tumor reg ression.

[417]

TNBC PDX Models

M4344 (ATR inhibitor)

Substantial
improvement in
efficacy and survival
compared with single-
agent M4344.

[8]

FaDu Xenograft

lonizing Radiation

Inhibition of p-ATM
and p-CHK2 in vivo in
a dose-dependent

manner.

MC-38 Syngeneic

Tuvusertib (ATR
inhibitor)

Altered tumor
microenvironment,
including upregulation
of PD-L1 on immune

and tumor cells and

[6]
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an increase in NK
cells with prolonged

treatment.

Experimental Protocols
Protocol 1: Preparation of Lartesertib for Oral
Administration

This protocol describes the preparation of a Lartesertib suspension for oral gavage in mice.
Materials:

* (Rac)-Lartesertib (M4076) powder

e Methocel (0.5% wi/v)

o Tween 20 (0.25% v/v)

e 50 mmol/L Citrate buffer (pH 3.0)

 Sterile conical tubes

» Vortex mixer

e Sonicator (optional)

Analytical balance

Procedure:

o Prepare the vehicle solution:

o Prepare a 0.5% (w/v) solution of Methocel in 50 mmol/L Citrate buffer (pH 3.0).
o Add Tween 20 to a final concentration of 0.25% (v/v).

o Mix thoroughly until a homogenous solution is formed.
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o Calculate the required amount of Lartesertib: Based on the desired dosing concentration and
the total volume of the formulation needed, calculate the mass of Lartesertib powder
required.

o Prepare the Lartesertib suspension:

[e]

Weigh the calculated amount of Lartesertib powder and add it to a sterile conical tube.

o

Add a small amount of the vehicle to the powder to create a paste.

[¢]

Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.

[¢]

If necessary, sonicate the suspension to aid in dispersion.

o Storage: The prepared suspension should be stored according to the manufacturer's
recommendations, typically protected from light. It is advisable to prepare the suspension
fresh for each experiment.

Protocol 2: Oral Gavage Administration of Lartesertib in
Mice

This protocol outlines the procedure for administering Lartesertib to mice via oral gavage.

Materials:

Prepared Lartesertib suspension

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip)

Syringes (e.g., 1 mL)

Animal scale

Procedure:
e Dose Calculation:

o Weigh each mouse on the day of dosing.
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o Calculate the required volume of Lartesertib suspension to administer based on the
mouse's body weight and the desired dose (mg/kg). A typical dosing volume for mice is 5-
10 mL/kg.

e Syringe Preparation:
o Gently mix the Lartesertib suspension to ensure uniformity.
o Draw the calculated volume into the syringe.
o Remove any air bubbles from the syringe.

e Animal Restraint:

o Properly restrain the mouse by grasping the loose skin over the neck and shoulders to
immobilize the head.

o Gavage Needle Insertion:

o Gently insert the gavage needle into the diastema (the gap between the incisors and
molars).

o Advance the needle along the roof of the mouth and down the esophagus into the
stomach. The mouse should swallow the tip of the needle. Do not force the needle if
resistance is met.

e Substance Administration:

o Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the
suspension.

o Administer the solution at a controlled rate to prevent regurgitation.
e Post-Administration Monitoring:

o Return the mouse to its cage and monitor for any signs of distress.

Experimental Workflow
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Caption: Workflow for Lartesertib administration in mouse models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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